Einecs 260-381-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 260-381-6, also known by its CAS number 56779-88-5, is a chemical compound with the molecular formula C10H15MnN2O7Na . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation methods for Einecs 260-381-6 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of manganese and sodium compounds, along with organic ligands, under controlled conditions to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Einecs 260-381-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of manganese oxides, while reduction may yield manganese complexes with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Einecs 260-381-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: It is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Einecs 260-381-6 involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst by facilitating the transfer of electrons in redox reactions. The manganese center in the compound plays a crucial role in its catalytic activity, enabling the compound to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Einecs 260-381-6 can be compared with other manganese-containing compounds, such as:
Manganese dioxide (MnO2): Used as a catalyst and in battery production.
Manganese sulfate (MnSO4): Used in agriculture and as a dietary supplement.
Manganese acetate (Mn(CH3COO)2): Used in the production of dyes and pigments.
What sets this compound apart is its unique combination of manganese with organic ligands and sodium, which imparts specific chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
56779-88-5 |
---|---|
Molekularformel |
C10H15MnN2NaO7 |
Molekulargewicht |
353.16 g/mol |
IUPAC-Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;manganese(2+) |
InChI |
InChI=1S/C10H18N2O7.Mn.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+2;+1/p-3 |
InChI-Schlüssel |
SNOMUGAZLBPIKG-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.